molecular formula C32H29F3N6O6 B560077 NVP-BGT226 CAS No. 1245537-68-1

NVP-BGT226

Número de catálogo: B560077
Número CAS: 1245537-68-1
Peso molecular: 650.6 g/mol
Clave InChI: YUXMAKUNSXIEKN-BTJKTKAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Las rutas de síntesis y las condiciones de reacción para NVP-BGT226 no se detallan ampliamente en la literatura disponible. Se sabe que el compuesto se prepara a través de una serie de reacciones químicas que involucran reactivos y catalizadores específicos. Los métodos de producción industrial probablemente involucrarían la optimización de estas rutas de síntesis para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Structural Features Influencing Reactivity

NVP-BGT226 contains three key functional groups that dictate its chemical behavior:

  • Amine group : Located on the pyridine ring, this group participates in hydrogen bonding and protonation/deprotonation reactions under physiological conditions.
  • Amide group : Found in the piperazine ring, it contributes to stability and resistance to hydrolysis under neutral pH.
  • Sulfonamide group : Present in the dibenzothiophene ring, it enhances solubility and mediates interactions with hydrophobic enzyme pockets .
Functional Group Role in Reactivity Biological Impact
AmineNucleophilic binding to ATP pocketsEnhances target affinity for PI3K/mTOR
AmideStabilizes conformationReduces metabolic degradation
SulfonamideHydrophobic interactionsImproves membrane permeability

Mechanism of Enzymatic Inhibition

This compound acts as an ATP-competitive inhibitor, binding to the catalytic sites of PI3K and mTOR. This disrupts phosphorylation cascades, leading to downstream effects:

Biochemical Interactions:

  • PI3K Inhibition : Blocks p110α/β/γ isoforms (IC50: 4–63 nM) . BGT226+PI3K ATPNon functional Enzyme Substrate Complex\text{BGT226}+\text{PI3K ATP}\rightarrow \text{Non functional Enzyme Substrate Complex}
  • mTOR Inhibition : Suppresses mTORC1/2 activity, reducing S6K and 4E-BP1 phosphorylation .

Kinetic Parameters :

Target IC50 (nM) Binding Constant (Kd)
PI3Kα42.1 nM
mTOR93.8 nM

Source: Preclinical enzymology studies

Interactions with Autophagy Modulators

This compound induces autophagy as a compensatory survival mechanism in cancer cells. Co-treatment with autophagy inhibitors enhances cytotoxicity:

Synergistic Combinations:

Compound Mechanism Effect on BGT226 IC50
Chloroquine (CQ)Lysosomal acidification blocker2.5-fold reduction
3-MethyladenineEarly-stage autophagy inhibitor3.1-fold reduction

Data derived from HCC cell lines (Mahlavu, SNU475)

Stability and Degradation Pathways

This compound exhibits stability under physiological conditions but degrades under extreme pH or prolonged UV exposure:

Degradation Products:

  • Acidic Conditions (pH <3) : Cleavage of the sulfonamide group generates dibenzothiophene derivatives.
  • Alkaline Conditions (pH >9) : Hydrolysis of the amide bond yields piperazine fragments .

Stability Profile :

Condition Half-Life Major Degradants
pH 7.4, 37°C>48 hoursNone detected
UV Light (254 nm)6 hoursQuinolinone oxidation products

Metabolic Transformations

In vivo studies indicate hepatic metabolism via cytochrome P450 enzymes (CYP3A4/5), producing two primary metabolites:

  • M1 : N-demethylation of the imidazoquinoline core.
  • M2 : Hydroxylation at the trifluoromethylphenyl moiety .

Metabolite Activity :

  • M1 retains 30% PI3K inhibitory activity.
  • M2 is pharmacologically inactive .

Aplicaciones Científicas De Investigación

Hepatocellular Carcinoma (HCC)

NVP-BGT226 has demonstrated significant cytotoxic effects on HCC cell lines under both normoxic and hypoxic conditions. Key findings include:

  • Cytotoxic Efficacy : The compound induced apoptosis and autophagy at low concentrations (<10 nM) in HCC cell lines such as Mahlavu and SNU475 .
  • Inhibition of Angiogenesis : In hypoxia, this compound reduced the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), which are critical for angiogenesis .
Parameter Normoxia Hypoxia
Apoptosis InductionYesYes
Autophagy InductionYesYes
Inhibition of HIF-1αNoYes
Inhibition of VEGFNoYes

Leukemia

In studies involving leukemia, this compound exhibited a favorable antileukemic profile compared to other dual inhibitors like NVP-BEZ235:

  • Proapoptotic Effects : The compound effectively suppressed AKT signaling pathways, leading to potent antiproliferative effects in both in vitro and ex vivo models .
  • Combination Therapy Potential : When combined with tyrosine kinase inhibitors, this compound enhanced proapoptotic effects, overcoming cell cycle arrest induced by other inhibitors .

Head and Neck Cancer

Research has indicated that this compound is effective against head and neck cancer cell growth:

  • In vitro and In vivo Efficacy : The compound inhibited tumor growth significantly in xenograft models while inducing autophagy in treated cells .
  • Resistance to Chemotherapy : Notably, this compound maintained its effectiveness against cancer cells that had developed resistance to cisplatin, a common chemotherapeutic agent .

Case Study 1: HCC Cell Lines

A study evaluated the effects of this compound on various HCC cell lines under different oxygen conditions. Results indicated that the compound effectively reduced cell viability and induced apoptosis across all tested lines.

Case Study 2: Acute Leukemia

In a comparative study with native leukemia patient blasts, this compound showed superior efficacy in reducing AKT phosphorylation levels compared to other treatments. This suggests its potential as a primary therapeutic agent or in combination therapies for acute leukemia.

Mecanismo De Acción

NVP-BGT226 ejerce sus efectos inhibiendo las vías de la fosfoinositido 3-quinasa y la diana mamífera de la rapamicina. Esta inhibición conduce a la supresión del crecimiento y la proliferación celular, la inducción del arresto del ciclo celular y la regulación de la apoptosis y la autofagia. El compuesto se dirige a vías moleculares específicas involucradas en la supervivencia y el crecimiento de las células cancerosas .

Actividad Biológica

NVP-BGT226, a novel dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, has emerged as a promising therapeutic agent in oncology. This compound targets the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers, including head and neck cancer and hepatocellular carcinoma (HCC). This article reviews the biological activity of this compound, supported by data tables and case studies from recent research findings.

This compound acts as an ATP-competitive inhibitor, effectively blocking both PI3K and mTORC1/C2 pathways. It exhibits potent inhibitory effects on the growth of cancer cells by inducing cell cycle arrest, apoptosis, and autophagy. The compound has shown a preference for the PI3Kα isoform while also inhibiting other class I PI3K isoforms and mTOR complexes.

Antitumor Activity

Research has demonstrated that this compound possesses significant antitumor activity across various cancer cell lines. Notably, it has been tested against head and neck cancer and hepatocellular carcinoma cell lines under both normoxic and hypoxic conditions.

Cancer Type Cell Lines Tested IC50 (nM) Mechanism of Action
Head and Neck CancerSCC4, TU183, KB7.4 - 30.1Induces G0/G1 arrest, apoptosis, autophagy
Hepatocellular CarcinomaMahlavu, SNU475, HepG2<10Inhibits p-Akt/p-S6, reduces HIF-1α/VEGF

In a study involving head and neck cancer cell lines, BGT226 demonstrated a concentration-dependent inhibition of cell growth. It induced G0/G1 phase arrest while promoting autophagy through upregulation of microtubule-associated protein light chain 3B-II (LC3B-II) and degradation of p62 .

Efficacy in Animal Models

The efficacy of this compound has also been evaluated in xenograft models. In these studies, oral administration resulted in significant tumor growth inhibition:

Dosage (mg/kg) Tumor Growth Reduction (%) Study Reference
2.534.7
576.1

These findings indicate that this compound effectively delays tumor progression in a dose-dependent manner.

Case Studies

  • Head and Neck Cancer : A study demonstrated that this compound was effective against cisplatin-resistant head and neck cancer cells, highlighting its potential for treating patients with refractory disease .
  • Hepatocellular Carcinoma : In HCC models, BGT226 maintained cytotoxic efficacy under hypoxic conditions—an environment often associated with chemoresistance—by downregulating HIF-1α and VEGF expression .

Propiedades

IUPAC Name

(Z)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXMAKUNSXIEKN-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29F3N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245537-68-1
Record name BGT-226
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245537681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BGT-226 MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YG62LG876
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NVP-BGT226
Reactant of Route 2
NVP-BGT226
Reactant of Route 3
NVP-BGT226
Reactant of Route 4
NVP-BGT226
Reactant of Route 5
NVP-BGT226
Reactant of Route 6
NVP-BGT226

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.